

Synthetic Routes to 6-Phenylpyridin-3-ol: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: 6-Phenylpyridin-3-ol

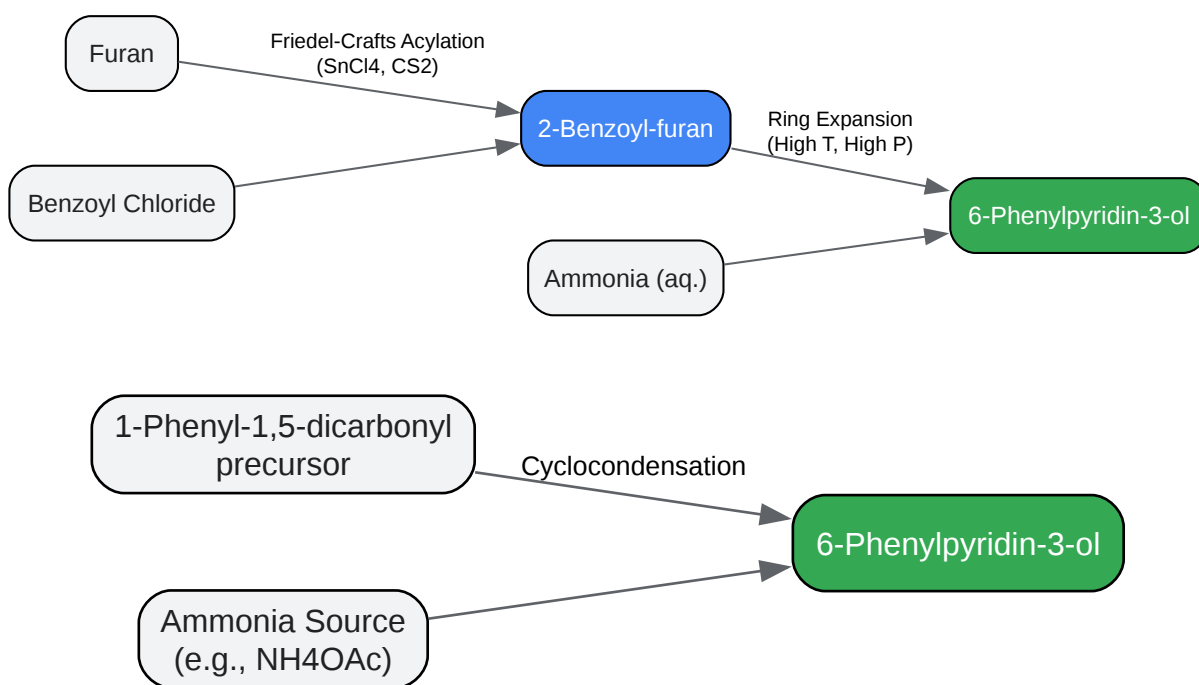
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Introduction: **6-Phenylpyridin-3-ol** is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceuticals and functional materials. Its structure, featuring a phenyl-substituted pyridinol core, is of significant interest to researchers in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of **6-phenylpyridin-3-ol**, targeting researchers, scientists, and professionals in drug development.

Principal Synthetic Strategy: Furan Ring Expansion

The most common and efficient method for the synthesis of **6-phenylpyridin-3-ol** involves a two-step process starting from furan. The first step is the Friedel-Crafts acylation of furan with benzoyl chloride to produce the key intermediate, 2-benzoyl-furan. The subsequent step involves a ring expansion of the furan moiety via reaction with an ammonia source under high temperature and pressure to yield the final product.



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